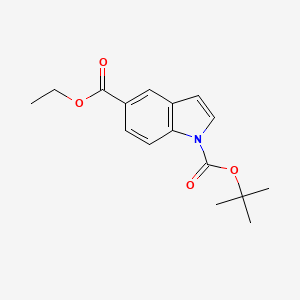

1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate

Description

1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate (CAS: 850407-50-0) is an indole-based dicarboxylate ester featuring a tert-butyl group at the 1-position and an ethyl ester at the 5-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as tryptophan and serotonin. This compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging the indole scaffold’s versatility in functionalization. Its molecular formula is inferred as C₁₆H₁₉NO₄ (molar mass: ~289.33 g/mol), with storage conditions typically at 2–8°C due to its sensitivity .

Properties

IUPAC Name |

1-O-tert-butyl 5-O-ethyl indole-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-14(18)12-6-7-13-11(10-12)8-9-17(13)15(19)21-16(2,3)4/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXHQVMOBSSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate involves several steps. One common method includes the Fischer indole synthesis, which is a versatile and widely used method for constructing indole rings. The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization . Industrial production methods often employ optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Dicarboxylate Derivatives

Key Observations :

- Positional Isomerism : 1,5-dicarboxylates exhibit distinct electronic profiles compared to 1,2-isomers due to conjugation differences across the indole ring .

Dihydropyrimidine Dicarboxylates

Key Observations :

- Core Heterocycle : Dihydropyrimidines exhibit saturated rings, reducing aromaticity compared to indole derivatives. This impacts π-π stacking interactions in biological targets .

- Bioactivity : Dihydropyrimidine derivatives (e.g., 7s) show hypotensive activity, whereas indole analogs are more commonly explored for CNS-targeting applications .

Pyrrolo[3,4-b]pyrrole Derivatives

Biological Activity

1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate (CAS No. 850407-50-0) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

- Molecular Formula : C16H19NO4

- Molecular Weight : 289.33 g/mol

- Structure : The compound features an indole core with two carboxylate groups and tert-butyl and ethyl substituents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indole Derivative : The indole structure is synthesized through cyclization reactions involving appropriate precursors.

- Esterification : The carboxylic acid groups are converted to esters using tert-butyl and ethyl alcohols under acidic conditions.

- Purification : The resulting compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indole derivatives, including this compound. It has been shown to exhibit:

- Bactericidal Effects : Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Demonstrated antifungal activity against common pathogens like Candida species.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects:

- Cytoprotective Activity : It exhibits protective effects on neuronal cells against oxidative stress.

- Potential in Neurodegenerative Diseases : Its ability to modulate neuroinflammatory pathways indicates potential for treating conditions like Alzheimer's disease.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Reported significant antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Lee et al. (2022) | Demonstrated anticancer effects in MCF-7 breast cancer cells with IC50 values around 25 µM, indicating a dose-dependent response. |

| Kim et al. (2023) | Found neuroprotective effects in SH-SY5Y cells exposed to oxidative stress, reducing cell death by over 30%. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.